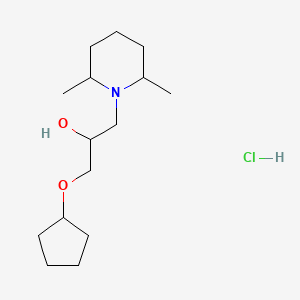

![molecular formula C20H24N2O2 B4614991 N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)

N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide

Descripción general

Descripción

N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide is a chemical compound that falls within the broader class of xanthene derivatives. These compounds are known for their diverse chemical properties and have been the subject of research due to their potential applications in various fields such as material science and pharmacology. Xanthene derivatives are particularly noted for their optical properties, making them useful in the development of fluorescent dyes, optical brighteners, and photodynamic therapy agents.

Synthesis Analysis

The synthesis of xanthene derivatives, including compounds similar to N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide, typically involves multistep organic reactions. A notable approach includes the nucleophilic substitution reaction of hydroxy-substituted xanthene precursors with appropriate electrophiles followed by further functionalization to introduce the desired substituents. For instance, the synthesis of polyamides containing xanthene units demonstrates the complexity and precision required in these synthetic routes, achieving high molecular weight polymers with specific optical and thermal properties (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of xanthene derivatives is characterized by the xanthene backbone, which can significantly influence the physical and optical properties of the compound. Crystallographic analysis of related compounds has shown that the xanthene moiety can adopt a planar structure, with substituents influencing the overall molecular conformation. This planarity plays a critical role in the optical properties of xanthene-based compounds, such as fluorescence (Fun et al., 1997).

Chemical Reactions and Properties

Xanthene derivatives undergo a variety of chemical reactions, reflective of their functional groups. For example, amide and carboxamide groups in xanthene derivatives can participate in condensation reactions, contributing to the synthesis of polymers or the modification of the compound's chemical properties. The presence of amino groups can also facilitate the formation of quaternary ammonium salts, affecting the solubility and optical properties of the compound (Huang & Tam‐Chang, 2010).

Physical Properties Analysis

The physical properties of N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide derivatives, such as solubility, thermal stability, and optical transparency, are influenced by their molecular structure. For example, polyamides containing xanthene units have been shown to possess high thermal stability, low moisture absorption, and excellent solubility in polar aprotic solvents, alongside high optical transparency in the ultraviolet–visible spectrum (Guo et al., 2015).

Aplicaciones Científicas De Investigación

Fluorescence Probes for Environmental and Biological Sensing

N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives have been reported for their fluorescence properties in organic solvents. These compounds have shown significant changes in fluorescence intensity with variations in temperature and solvent polarity, making them valuable as fluorescent probes for environmental and biological sensing applications. For example, the fluorescence emission intensity of these compounds can dramatically increase with temperature changes, enabling their use in temperature sensing. Additionally, the variation in fluorescence intensity in different solvents indicates their potential as probes for solvent polarity (Huang & Tam‐Chang, 2010).

Advanced Materials and Electronics

The synthesis and characterization of polyimides based on 9,9-disubstituted xanthene dianhydrides demonstrate the compound's potential in the development of advanced materials. These materials exhibit good mechanical properties, lower dielectric constants, and low coefficients of thermal expansion. These characteristics suggest their utility in electronic applications, such as in the fabrication of electronic components that require materials with specific electrical and thermal properties (Trofimenko & Auman, 1994).

Antimalarial Research

In the field of medicinal chemistry, derivatives of N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide have been synthesized and evaluated for their antimalarial properties. Some compounds have shown activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. This research highlights the compound's potential as a scaffold for developing new antimalarial agents (Portela et al., 2007).

Corrosion Detection in Metals

The application of a derivative known as FD1 in epoxy-based coatings for the early detection of steel corrosion showcases the innovative use of this compound in the materials science field. FD1 exhibits "turn-on" fluorescence upon interacting with ferric ions produced during the corrosion process, allowing for the early detection of corrosion before significant metal damage occurs. This nondestructive method can signal maintenance needs early, potentially saving costs and preventing failures in metal structures (Augustyniak et al., 2009).

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-22(4-2)14-13-21-20(23)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRORTNIRVKDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4614932.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

![4-{1-cyano-2-[5-(4-fluoro-2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B4614955.png)

![3-ethyl-1-methyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4614962.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4614968.png)

![(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine](/img/structure/B4614970.png)

![4-allyl-3-[(2-fluorobenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4614971.png)

![N-(2-furylmethyl)-2-{[4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614979.png)

![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)

![2-(4-bromophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4614999.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)